Magnesium aspartate hydrochloride

Description

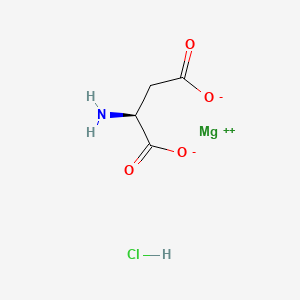

Structure

3D Structure of Parent

Properties

CAS No. |

28184-71-6 |

|---|---|

Molecular Formula |

C4H6ClMgNO4 |

Molecular Weight |

191.85 g/mol |

IUPAC Name |

magnesium;(2S)-2-aminobutanedioate;hydrochloride |

InChI |

InChI=1S/C4H7NO4.ClH.Mg/c5-2(4(8)9)1-3(6)7;;/h2H,1,5H2,(H,6,7)(H,8,9);1H;/q;;+2/p-2/t2-;;/m0../s1 |

InChI Key |

QYOBXHXZJRPWDE-JIZZDEOASA-L |

SMILES |

C(C(C(=O)[O-])N)C(=O)[O-].[Mg+2].Cl |

Isomeric SMILES |

C([C@@H](C(=O)[O-])N)C(=O)[O-].[Mg+2].Cl |

Canonical SMILES |

C(C(C(=O)[O-])N)C(=O)[O-].[Mg+2].Cl |

sequence |

D |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of Magnesium Aspartate Hydrochloride

This guide provides a comprehensive overview of the core chemical properties of magnesium aspartate hydrochloride, with a particular focus on the trihydrate form, a compound of significant interest in pharmaceutical and nutraceutical applications. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details and practical insights into its synthesis, characterization, and stability.

Introduction: A Chelated Mineral Salt with Enhanced Bioavailability

Magnesium is an essential mineral crucial for numerous physiological functions.[1] Its supplementation is often necessary to address deficiencies linked to various health conditions. This compound stands out among magnesium salts due to its excellent water solubility and potentially higher bioavailability compared to inorganic forms like magnesium oxide.[2][3] The chelation of magnesium with the amino acid L-aspartic acid is thought to enhance its absorption and utilization by the body.[4] This guide will delve into the fundamental chemical characteristics that underpin the utility of this compound in scientific research and product development.

Chemical Identity and Molecular Structure

This compound primarily exists as a hydrated complex. The most commonly referenced form is Magnesium L-Aspartate Hydrochloride Trihydrate .

Molecular Formula and Weight

The key identification parameters for the trihydrate form are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Name | Magnesium (2S)-2-aminobutanedioate hydrochloride trihydrate | [3][5] |

| Molecular Formula | C₄H₁₂ClMgNO₇ | [3][5] |

| Molecular Weight | 245.90 g/mol | [5] |

| CAS Number | 91198-22-0 (for trihydrate) | [5] |

It is important to note that other hydrated forms, such as the dihydrate, and the anhydrous form also exist.[6][7] Researchers should be specific about the hydration state when reporting their findings.

Structural Representation

The structure of this compound involves the coordination of a magnesium ion with an L-aspartic acid molecule and a chloride ion, with water molecules occupying the remaining coordination sites and contributing to the crystal lattice.

Figure 1: Simplified coordination diagram of this compound Trihydrate.

Synthesis of Magnesium L-Aspartate Hydrochloride Trihydrate

Several methods for the synthesis of this compound have been reported, primarily involving the reaction of L-aspartic acid with a magnesium source in the presence of hydrochloric acid.

Causality Behind Experimental Choices

The choice of reagents and reaction conditions is critical for achieving a high yield of the desired product with good purity and crystal stability.

-

Magnesium Source: Magnesium oxide is a common choice due to its high reactivity and the formation of water as the only by-product. Other sources like magnesium carbonate or magnesium hydroxide can also be used.[8]

-

Solvent System: The reaction is typically carried out in an aqueous medium to facilitate the dissolution of the reactants. The subsequent addition of an organic solvent, such as methanol or ethanol, is a key step to induce crystallization by reducing the solubility of the product.[9]

-

pH Control: Maintaining the pH in a weakly acidic range (typically 4.0-5.5) is crucial.[9] This ensures the aspartic acid is in a suitable ionic form to chelate with the magnesium ion without causing the precipitation of magnesium hydroxide at higher pH.

-

Temperature: An elevated temperature (e.g., 60°C) is often used to increase the rate of reaction and the solubility of L-aspartic acid.[9] Cooling is then employed to promote crystallization.

Detailed Experimental Protocol

The following protocol is a synthesis of methods described in the literature.[9]

Materials:

-

L-Aspartic Acid

-

Magnesium Oxide

-

Hydrochloric Acid (25% w/w solution)

-

Deionized Water

-

Methanol (or Ethanol)

Procedure:

-

Disperse 541 g of L-aspartic acid in 1016 ml of deionized water in a suitable reaction vessel.

-

Heat the dispersion to 60°C with constant stirring.

-

Slowly add 592 g of a 25% (w/w) hydrochloric acid solution.

-

Gradually add 164 g of magnesium oxide powder to the acidic dispersion. Continue stirring until a clear solution is obtained.

-

Filter the hot solution to remove any insoluble impurities.

-

Cool the filtrate to room temperature while stirring.

-

Slowly add an organic solvent (e.g., methanol or a 1:1 mixture of methanol and ethanol) to the solution to induce precipitation of the product.[9]

-

Continue stirring for 1-2 hours at room temperature.

-

Cool the mixture to -5°C to -15°C and stir for an additional 30 minutes to maximize crystal formation.[9]

-

Isolate the white solid by filtration (e.g., suction filtration).

-

Wash the crystals with a small amount of cold organic solvent.

-

Dry the product under vacuum at 30-80°C to obtain Magnesium L-Aspartate Hydrochloride Trihydrate.[9]

Figure 2: Workflow for the synthesis of this compound Trihydrate.

Physicochemical Properties

Solubility

Stability

The stability of this compound is a critical factor for its storage and formulation.

-

Thermal Stability: Thermal analysis of related magnesium salts provides insights into the expected behavior of this compound. The decomposition is expected to proceed in stages, starting with the loss of water of hydration, followed by the decomposition of the organic moiety, ultimately yielding magnesium oxide as the final residue.[12][13] A study on magnesium hydrogen aspartate tetrahydrate showed dehydration occurring in one stage.[14]

-

pH Stability: The chelate system of magnesium aspartate is reported to be stable in the pH range of 4-7.[14] At a pH of 2, only 10% of the complex is retained, while at a pH of 9, 60% remains.[14]

-

Hygroscopicity: Magnesium aspartate is described as hygroscopic, meaning it can absorb moisture from the air.[4] This necessitates storage in well-closed containers to prevent deliquescence and changes in its physical properties.

Analytical Characterization

A combination of analytical techniques is employed to confirm the identity, purity, and quality of this compound.

Spectroscopic Analysis

-

Infrared (IR) Spectroscopy: FTIR spectroscopy is a valuable tool for identifying the functional groups present in the molecule. The spectrum of magnesium hydrogen aspartate tetrahydrate shows characteristic bands for the amino and carboxylate groups of the aspartate moiety, as well as broad absorptions corresponding to the water of hydration.[15]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the aspartate component of the molecule. The spectra for L-aspartic acid are well-documented and can serve as a reference.[16][17][18] The coordination with magnesium may cause slight shifts in the signals.

-

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound and to study its fragmentation patterns.

Chromatographic Methods

-

Thin-Layer Chromatography (TLC): TLC is a simple and effective method for assessing the purity of magnesium aspartate and for detecting the presence of free aspartic acid or other ninhydrin-positive impurities.[10][19]

Other Analytical Techniques

-

Complexometric Titration: The magnesium content in this compound can be accurately determined by complexometric titration with EDTA.[21]

-

Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability and dehydration processes.[14][22] TGA measures the change in mass as a function of temperature, providing information on the loss of water and decomposition, while DSC measures the heat flow associated with thermal events like melting and decomposition.

Applications in Research and Drug Development

This compound is primarily utilized as a magnesium supplement to prevent and treat magnesium deficiency.[5] Its favorable physicochemical properties, particularly its high water solubility, contribute to its good bioavailability.[2]

The mechanism of action is related to the functions of the magnesium ion as a cofactor in numerous enzymatic reactions and its role in neuromuscular function.[1][6] The aspartate moiety may also play a role in energy production cycles within the body.[4]

Conclusion

Magnesium L-aspartate hydrochloride trihydrate is a well-defined chemical entity with distinct properties that make it a valuable compound in the pharmaceutical and nutraceutical industries. Its synthesis is achievable through straightforward chemical reactions, and its identity and purity can be rigorously controlled using a range of analytical techniques. The high water solubility and bioavailability of this chelated magnesium salt underscore its importance as an effective means of magnesium supplementation. Further research to establish a comprehensive stability profile and to develop and validate a specific, stability-indicating HPLC method would be beneficial for its wider application and regulatory acceptance.

References

-

Detection of magnesium compounds in dietary supplements and medicinal products by DSC, Infrared and Raman techniques. (n.d.). ResearchGate. Retrieved December 30, 2025, from [Link]

-

Classen, H. G. (2002). Magnesium-L-Aspartate Hydrochloride: Experimental and Clinical Data. Journal of Clinical and Basic Cardiology, 5(1), 43-47. Retrieved from [Link]

-

Magnesium aspartate (OTC). (n.d.). Medscape. Retrieved December 30, 2025, from [Link]

- Preparation method for this compound trihydrate. (2016). Google Patents.

-

MAGNESIUM ASPARTATE DIHYDRATE Magnesii aspartas dihydricus. (2011). European Pharmacopoeia. Retrieved from [Link]

- Method for preparing magnesium aspartate. (2008). Google Patents.

-

Magnesium. (2023). In StatPearls. StatPearls Publishing. Retrieved from [Link]

-

13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000191). (n.d.). Human Metabolome Database. Retrieved December 30, 2025, from [Link]

-

This compound trihydrate. (n.d.). PubChem. Retrieved December 30, 2025, from [Link]

-

Mühlbauer, B., Schwenk, M., Coram, W. M., Antonin, K. H., Etienne, P., Bieck, P. R., & Douglas, F. L. (1991). Magnesium-L-aspartate-HCl and magnesium-oxide: bioavailability in healthy volunteers. European journal of clinical pharmacology, 40(4), 437–438. Retrieved from [Link]

-

Magnesium Aspartate | Buy Powder | Application. (n.d.). West Bengal Chemical Industries Limited. Retrieved December 30, 2025, from [Link]

-

Magnesium in this compound, trihydrate. (n.d.). Health Canada. Retrieved December 30, 2025, from [Link]

-

Magnesium aspartate. (n.d.). Wikipedia. Retrieved December 30, 2025, from [Link]

-

Wahl, O., & Holzgrabe, U. (2014). Evaluation of enantiomeric purity of magnesium-L-aspartate dihydrate. Journal of pharmaceutical and biomedical analysis, 100, 298–304. Retrieved from [Link]

-

Magnesium-L-aspartate-HCl and magnesium-oxide: bioavailability in healthy volunteers. (1991). European Journal of Clinical Pharmacology, 40(4), 437-438. Retrieved from [Link]

-

Asmag. (n.d.). PubChem. Retrieved December 30, 2025, from [Link]

-

Specifications, Uses, SDS of Magnesium Aspartate Manufacturers. (n.d.). Anmol Chemicals. Retrieved December 30, 2025, from [Link]

-

DSC scans of magnesium (a) acetate tetrahydrate, (b) citrate, (c)... (n.d.). ResearchGate. Retrieved December 30, 2025, from [Link]

-

1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000191). (n.d.). Human Metabolome Database. Retrieved December 30, 2025, from [Link]

-

1H NMR Spectrum (1D, D2O, experimental) (HMDB0000191). (n.d.). Human Metabolome Database. Retrieved December 30, 2025, from [Link]

-

Aspartate magnesium salt dihydrate - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. Retrieved December 30, 2025, from [Link]

-

Magnesium aspartate anhydrous. (n.d.). PubChem. Retrieved December 30, 2025, from [Link]

-

Validation of an Analytical Method for assay of Magnesium Valproate by Gas Chromatography. (n.d.). ResearchGate. Retrieved December 30, 2025, from [Link]

-

Challenges in the Storage Behavior of Magnesium Stearate Solved by Means of Thermal Analysis. (2017). NETZSCH Analyzing & Testing. Retrieved from [Link]

-

Development and Validation of RP-HPLC Method for Simultaneous Estimation of Aspirin and Esomeprazole Magnesium in Tablet Dosage Form. (2014). International Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 123-128. Retrieved from [Link]

-

Evaluation of enantiomeric purity of magnesium-L-aspartate dihydrate. (2014). Journal of Pharmaceutical and Biomedical Analysis, 100, 298-304. Retrieved from [Link]

-

Study on the thermal decomposition mechanism of Mg(NO3)2·6H2O from the perspective of resource utilization of magnesium slag. (2022). Journal of Analytical and Applied Pyrolysis, 167, 105686. Retrieved from [Link]

-

Study on the thermal decomposition mechanism of Mg(NO3)2·6H2O from the perspective of resource utilization of magnesium slag. (2022). Journal of Analytical and Applied Pyrolysis, 167, 105686. Retrieved from [Link]

-

APPLICATIONNOTE. (n.d.). NETZSCH Analyzing & Testing. Retrieved December 30, 2025, from [Link]

-

Thermal analysis studies on the decomposition of magnesite. (2012). Journal of Thermal Analysis and Calorimetry, 111(2), 1277-1283. Retrieved from [Link]

-

Thermal decomposition of magnesium acetate in nitrogen. (2020). Journal of Physics: Conference Series, 1653, 012057. Retrieved from [Link]

Sources

- 1. master-analyse-controle-inscription.univ-lyon1.fr [master-analyse-controle-inscription.univ-lyon1.fr]

- 2. Magnesium aspartate - Wikipedia [en.wikipedia.org]

- 3. Magnesium-l-aspartate-hydrochloride-trihydrate | C4H12ClMgNO7 | CID 129858654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound trihydrate | C4H12ClMgNO7 | CID 18634305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Magnesium aspartate dihydrate | C8H16MgN2O10 | CID 76968352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Asmag | C8H12MgN2O8 | CID 87869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Magnesium L-aspartate | 2068-80-6 [chemicalbook.com]

- 9. CN105712895A - Preparation method for this compound trihydrate - Google Patents [patents.google.com]

- 10. scispace.com [scispace.com]

- 11. Magnesium Aspartate BP n Pure Manufacturers, with SDS [mubychem.com]

- 12. impactfactor.org [impactfactor.org]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. hmdb.ca [hmdb.ca]

- 17. hmdb.ca [hmdb.ca]

- 18. hmdb.ca [hmdb.ca]

- 19. lcms.cz [lcms.cz]

- 20. Evaluation of enantiomeric purity of magnesium-L-aspartate dihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

An In-depth Technical Guide to the Synthesis and Characterization of Magnesium Aspartate Hydrochloride

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis and characterization of magnesium aspartate hydrochloride. It offers a detailed exploration of the underlying chemical principles, step-by-step experimental protocols, and robust analytical methodologies for the complete characterization of this important organometallic compound.

Introduction: The Significance of this compound

This compound is a salt of L-aspartic acid, an amino acid, and is utilized as a mineral supplement to address magnesium deficiency.[1] Magnesium is a crucial micronutrient, playing a vital role as an essential cofactor in over 300 enzymatic reactions, including those critical to protein synthesis and carbohydrate metabolism.[2] The hydrochloride form of magnesium aspartate offers specific advantages, including enhanced solubility and bioavailability, making it a compound of significant interest in pharmaceutical and nutraceutical applications.[3] This guide will delve into the synthesis of this compound, followed by a detailed exposition of its characterization, ensuring a thorough understanding for its application in research and development.

Part 1: Synthesis of this compound

The synthesis of this compound is predicated on the acid-base reaction between L-aspartic acid, a magnesium source (commonly magnesium oxide), and hydrochloric acid. The process is designed to yield a stable, crystalline product with high purity.

Reaction Principle

The synthesis involves the reaction of L-aspartic acid with magnesium oxide in the presence of hydrochloric acid. The amino group of aspartic acid is protonated by hydrochloric acid, while the carboxylic acid groups react with magnesium oxide to form the magnesium salt. The overall reaction can be conceptualized as the formation of a magnesium salt of the hydrochloride of L-aspartic acid.

Experimental Workflow: Synthesis of this compound

Caption: A generalized workflow for the synthesis of this compound.

Detailed Synthesis Protocol

This protocol is a synthesized representation of established methods.[4][5]

Materials:

-

L-Aspartic Acid (reagent grade)

-

Magnesium Oxide (reagent grade)

-

Hydrochloric Acid (25% w/w solution)

-

Deionized Water

-

Ethanol (optional, for crystallization)

Equipment:

-

Jacketed glass reactor with overhead stirrer and temperature control

-

Heating mantle or water bath

-

Buchner funnel and vacuum flask

-

Vacuum oven

Procedure:

-

Dispersion: In the jacketed glass reactor, disperse 541 g of L-aspartic acid in 1016 ml of deionized water with stirring.[4]

-

Heating: Heat the dispersion to 60°C while maintaining continuous stirring.[4]

-

Acidification: Slowly add 592 g of a 25% by weight hydrochloric acid solution to the heated dispersion.[4]

-

Magnesium Oxide Addition: Gradually add 164 g of magnesium oxide powder to the reaction mixture.[4] Continue stirring until a clear solution is obtained.

-

Filtration: While the solution is still hot, filter it through a suitable filter medium to remove any insoluble impurities.

-

Crystallization:

-

Method A (Cooling): Allow the clear filtrate to cool slowly to room temperature, followed by further cooling to 0-5°C to induce crystallization.

-

Method B (Solvent Precipitation): To the clear filtrate at room temperature, slowly add an organic solvent such as ethanol, methanol, or acetonitrile with stirring to precipitate the product.[5]

-

-

Isolation: Collect the precipitated crystals by vacuum filtration using a Buchner funnel or by centrifugation.

-

Washing: Wash the collected crystals with a small amount of cold deionized water or the organic solvent used for precipitation to remove any soluble impurities.

-

Drying: Dry the purified crystals in a vacuum oven at a temperature of 40-50°C until a constant weight is achieved.[5] The final product should be a white, crystalline powder.

Part 2: Characterization of this compound

A thorough characterization is essential to confirm the identity, purity, and physicochemical properties of the synthesized this compound. This section outlines a multi-faceted analytical approach.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₄H₁₂ClMgNO₇ (Trihydrate) | [4] |

| Molecular Weight | 245.90 g/mol (Trihydrate) | [4] |

| Appearance | White or almost white, crystalline powder | [6] |

| Solubility | Freely soluble in water | [6] |

| pH (10% solution) | Approximately 6.0 | [6] |

| Specific Optical Rotation | +20.5° to +23.0° | [6] |

Analytical Characterization Workflow

Caption: A comprehensive analytical workflow for the characterization of this compound.

Spectroscopic Analysis

1. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavelengths corresponding to the vibrational frequencies of the bonds.

-

Protocol:

-

Prepare a sample by mixing a small amount of the dried this compound with potassium bromide (KBr) and pressing it into a thin pellet.

-

Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Record the spectrum over a range of 4000-400 cm⁻¹.

-

-

Expected Results: The FTIR spectrum is expected to show characteristic absorption bands for:

-

O-H stretching of water of hydration (broad band around 3400-3200 cm⁻¹).[7]

-

N-H stretching of the protonated amine group (around 3100-3000 cm⁻¹).

-

C=O stretching of the carboxylate groups (asymmetric and symmetric stretches around 1600-1550 cm⁻¹ and 1400 cm⁻¹, respectively).[8]

-

Mg-O stretching vibrations in the lower frequency region (below 700 cm⁻¹).[7]

-

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Principle: NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.

-

Protocol:

-

Dissolve an accurately weighed sample of this compound in a suitable deuterated solvent, such as deuterium oxide (D₂O).

-

Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.

-

-

Expected Results:

-

¹H NMR: The spectrum in D₂O will show signals corresponding to the protons of the aspartate moiety. The chemical shifts and coupling patterns will be consistent with the structure of aspartic acid.

-

¹³C NMR: The spectrum will display distinct signals for the four carbon atoms of the aspartate backbone, including the two carboxylate carbons and the two aliphatic carbons.

-

X-ray Diffraction (XRD)

-

Principle: XRD is a powerful technique for determining the crystalline structure of a solid material. The diffraction pattern is unique to a specific crystalline lattice.[9]

-

Protocol:

-

Place a finely ground powder of the synthesized this compound on a sample holder.

-

Obtain the X-ray diffraction pattern using a powder diffractometer with Cu Kα radiation.

-

Scan over a 2θ range of 5-50°.

-

-

Expected Results: The XRD pattern will exhibit a series of sharp peaks, indicating the crystalline nature of the material.[10] The positions and intensities of these peaks can be compared with reference patterns from databases like the ICDD-PDF2 to confirm the crystal phase.[11]

Thermal Analysis (TGA/DSC)

-

Principle: Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature, while differential scanning calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled.

-

Protocol:

-

Place a small, accurately weighed amount of the sample in an alumina or platinum crucible.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10°C/min).

-

Record the mass loss (TGA) and heat flow (DSC) as a function of temperature.

-

-

Expected Results:

-

TGA: The TGA thermogram will likely show a mass loss corresponding to the dehydration of the hydrated form of this compound.[12] The decomposition of the organic moiety will occur at higher temperatures.

-

DSC: The DSC curve will show endothermic peaks corresponding to dehydration and melting, and exothermic peaks related to decomposition.

-

Chromatographic and Elemental Analysis

1. High-Performance Liquid Chromatography (HPLC)

-

Principle: HPLC is used to separate, identify, and quantify each component in a mixture. For this compound, it can be used to determine the purity and assay of the aspartate component.

-

Protocol:

-

Develop a suitable HPLC method, which may involve pre-column or post-column derivatization of the amino acid for detection.[7]

-

Use a reversed-phase or ion-exchange column for separation.

-

Prepare standard solutions of L-aspartic acid and the synthesized sample.

-

Analyze the solutions and quantify the aspartate content based on the peak area.

-

2. Elemental Analysis

-

Principle: Elemental analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen, chlorine, and magnesium) in the compound.

-

Protocol:

-

Submit a sample to a specialized analytical laboratory for C, H, N, and Cl analysis.

-

The magnesium content can be determined by complexometric titration with EDTA or by atomic absorption spectroscopy.

-

-

Expected Results: The experimentally determined elemental composition should be in close agreement with the theoretical values calculated for the molecular formula of this compound.

Part 3: Applications in Drug Development

This compound is primarily investigated for its use as a highly bioavailable magnesium supplement.[1] Its applications in drug development are centered around:

-

Nutraceutical Formulations: Due to its enhanced absorption, it is a preferred form of magnesium for oral dosage forms aimed at treating magnesium deficiency.[3]

-

Clinical Studies: It is used in clinical research to study the effects of magnesium supplementation on various physiological conditions.[13]

-

Therapeutic Potential: Research has explored its potential in managing conditions related to magnesium deficiency, such as cardiovascular and stress-related diseases.

Conclusion

This technical guide has provided a detailed framework for the synthesis and comprehensive characterization of this compound. By following the outlined protocols and understanding the underlying scientific principles, researchers and drug development professionals can confidently produce and validate this important compound for its intended applications. The multi-technique characterization approach ensures the identity, purity, and quality of the synthesized material, which is paramount for its use in pharmaceutical and scientific research.

References

-

PrepChem. Synthesis of Production of this compound. Available from: [Link]

-

Classen, H. G. (2002). Magnesium-L-Aspartate Hydrochloride: Experimental and Clinical Data. Journal of Clinical and Basic Cardiology, 5(1), 43-47. Available from: [Link]

-

Classen, H. G. (2004). Magnesium-L-aspartate hydrochloride: Experimental and clinical data. ResearchGate. Available from: [Link]

-

PubChem. Magnesium aspartate dihydrate. Available from: [Link]

-

Durgalakshmi, D., et al. (2020). FTIR spectra of MgO and magnesium aspartate nanomaterials. ResearchGate. Available from: [Link]

-

SpectraBase. Aspartate magnesium salt dihydrate - Optional[FTIR] - Spectrum. Available from: [Link]

-

Wikipedia. Magnesium aspartate. Available from: [Link]

-

European Pharmacopoeia. (2011). MAGNESIUM ASPARTATE DIHYDRATE. Available from: [Link]

-

Szeja, W., et al. (2016). FTIR spectra of magnesium (a) acetate tetrahydrate, (b) citrate, (c) lactate dihydrate, (d) valproate, (e) hydrogen aspartate tetrahydrate, (f) oxide, (g) hydroxide, (h) carbonate, (i) chloride hexahydrate and (j) pyridoxine hydrochloride. ResearchGate. Available from: [Link]

-

Graf, R., et al. (2001). Influence of the this compound administration to the maternal circuit on the aspartate concentration of the fetal circuit under in vitro perfusion of human placenta. PubMed. Available from: [Link]

-

Pharmaoffer. Magnesium aspartate API Manufacturers & Suppliers. Available from: [Link]

-

West Bengal Chemical Industries Limited. Magnesium Aspartate | Buy Powder | Application. Available from: [Link]

-

PharmaCompass. Magnesium Aspartate - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP. Available from: [Link]

-

Broda, M. A., & Yartys, V. A. (2020). Application of X-Ray Powder Diffraction for Analysis of Selected Dietary Supplements Containing Magnesium and Calcium. Frontiers in Chemistry, 8, 589. Available from: [Link]

-

Shukur, M. F., et al. (2018). FTIR spectrum of magnesium salt, pure blend, and pure blend added with different weight rastios of Mg(NO3)2 indicating the wavenumber change of the main bands. ResearchGate. Available from: [Link]

-

NETZSCH Analyzing & Testing. APPLICATION NOTE - TGA and DSC on Magnesium Stearate. Available from: [Link]

-

Wong, C. L., et al. (2021). XRD pattern of MgO and magnesium aspartate nanomaterials. ResearchGate. Available from: [Link]

- Google Patents. (2016). CN105712895A - Preparation method for this compound trihydrate.

-

precisionFDA. MAGNESIUM ASPARTATE DIHYDRATE. Available from: [Link]

-

Broda, M. A., & Yartys, V. A. (2020). Application of X-Ray Powder Diffraction for Analysis of Selected Dietary Supplements Containing Magnesium and Calcium. ResearchGate. Available from: [Link]

-

PubChem. Magnesium-Aspartat-Hydrochlorid. Available from: [Link]

Sources

- 1. Magnesium aspartate - Wikipedia [en.wikipedia.org]

- 2. Page loading... [guidechem.com]

- 3. wbcil.com [wbcil.com]

- 4. This compound trihydrate | C4H12ClMgNO7 | CID 18634305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN105712895A - Preparation method for this compound trihydrate - Google Patents [patents.google.com]

- 6. Magnesium Aspartate BP n Pure Manufacturers, with SDS [mubychem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. frontiersin.org [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure and Characterization of Magnesium L-Aspartate Hydrochloride Trihydrate

Introduction

Magnesium L-aspartate hydrochloride trihydrate is a complex salt of significant interest in the pharmaceutical and nutraceutical industries. It combines the essential mineral magnesium with the endogenous amino acid L-aspartic acid, in a formulation that includes a hydrochloride salt and water of hydration. This compound is noted for its high bioavailability compared to inorganic magnesium salts, making it a preferred choice for supplementation and therapeutic applications aimed at addressing magnesium deficiency and related health issues.

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and analytical characterization of magnesium L-aspartate hydrochloride trihydrate. It is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of this molecule. The information presented herein is synthesized from peer-reviewed literature and established chemical principles to ensure scientific integrity and practical applicability.

Molecular Structure and Coordination Chemistry

The precise arrangement of atoms and bonds in magnesium L-aspartate hydrochloride trihydrate is critical to its chemical behavior and biological activity. The compound's empirical formula is C₄H₁₂ClMgNO₇, with a molecular weight of approximately 245.90 g/mol .[1][2]

Coordination Environment of the Magnesium Ion

The central magnesium ion (Mg²⁺) exhibits a hexacoordinate octahedral geometry, a common coordination number for magnesium in biological and chemical systems. The coordination sphere is composed of ligands from the aspartate molecule and water molecules. Specifically, the magnesium ion is coordinated by oxygen atoms from the carboxylate groups of neighboring L-aspartate moieties and water molecules. The chloride ion is not directly coordinated to the magnesium but is present in the crystal lattice to balance the charge and participates in hydrogen bonding.

Role of the L-Aspartate Ligand

The L-aspartate molecule acts as a bridging ligand, connecting adjacent magnesium centers through its carboxylate groups. This results in a polymeric, layered structure in the solid state. The amino group of the L-aspartate is protonated, and it is this protonated amine that forms an ionic interaction with the chloride anion.

Water of Hydration

The trihydrate designation indicates the presence of three water molecules per formula unit in the crystal lattice. Two of these water molecules are directly coordinated to the magnesium ion, completing its octahedral coordination sphere. The third water molecule is located between the layers of the structure, contributing to the overall stability of the crystal lattice through hydrogen bonding.

Caption: General workflow for the synthesis of Magnesium L-Aspartate Hydrochloride Trihydrate.

Purification by Recrystallization

For obtaining high-purity material suitable for pharmaceutical applications, recrystallization is a critical step.

-

Dissolution: Dissolve the crude magnesium L-aspartate hydrochloride trihydrate in a minimum amount of hot deionized water.

-

Hot Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield of crystals.

-

Isolation and Drying: Collect the recrystallized product by filtration, wash with a small amount of cold water, and dry under vacuum.

Analytical Characterization

A comprehensive suite of analytical techniques should be employed to confirm the identity, purity, and structural integrity of synthesized magnesium L-aspartate hydrochloride trihydrate.

Elemental Analysis

Elemental analysis is a fundamental technique to verify the empirical formula of the compound. The experimentally determined weight percentages of carbon, hydrogen, nitrogen, chlorine, and magnesium should be in close agreement with the calculated theoretical values.

Spectroscopic Methods

FTIR spectroscopy is a powerful tool for identifying the functional groups present in the molecule. The IR spectrum of magnesium L-aspartate hydrochloride trihydrate is expected to show characteristic absorption bands:

-

O-H Stretching: A broad band in the region of 3200-3500 cm⁻¹, corresponding to the stretching vibrations of the water of hydration and the carboxylic acid hydroxyl group.

-

N-H Stretching: Bands in the region of 3000-3200 cm⁻¹ due to the stretching vibrations of the protonated amino group (-NH₃⁺).

-

C=O Stretching: A strong absorption band around 1700-1730 cm⁻¹ for the carboxylic acid carbonyl group and a band around 1580-1650 cm⁻¹ for the carboxylate anion.

-

N-H Bending: A characteristic band around 1500-1600 cm⁻¹ for the bending vibration of the protonated amino group.

-

C-N Stretching: A band in the region of 1020-1250 cm⁻¹.

¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the organic component of the molecule. The spectra should be consistent with the structure of the L-aspartate moiety.

-

¹H NMR: The proton NMR spectrum is expected to show signals for the α-proton, the two β-protons, and the exchangeable protons of the amino and carboxylic acid groups (which may be broad or not observed depending on the solvent). The chemical shifts will be influenced by the protonation state and coordination to the magnesium ion.

-

¹³C NMR: The carbon NMR spectrum should exhibit four distinct signals corresponding to the two carboxyl carbons, the α-carbon, and the β-carbon of the aspartate ligand.

Thermal Analysis

TGA measures the change in mass of a sample as a function of temperature. For magnesium L-aspartate hydrochloride trihydrate, the TGA thermogram is expected to show a weight loss corresponding to the three water molecules upon heating, typically in the range of 80-150 °C. Further decomposition of the organic moiety would occur at higher temperatures.

DSC measures the heat flow into or out of a sample as it is heated or cooled. The DSC thermogram will show endothermic peaks corresponding to the dehydration process, followed by melting and/or decomposition at higher temperatures.

Chromatographic Methods

A reversed-phase HPLC method can be developed to determine the purity of the compound and to quantify the amount of L-aspartate. The mobile phase would typically consist of an aqueous buffer and an organic modifier like acetonitrile or methanol. Detection can be achieved using a UV detector at a low wavelength (around 210 nm).

It is crucial to ensure the enantiomeric purity of the L-aspartate component, as the D-enantiomer may have different biological effects. A validated chiral HPLC method is essential for this purpose. This often involves pre-column derivatization of the amino acid with a chiral derivatizing agent, followed by separation on a standard reversed-phase column. [3][4] Protocol for Chiral HPLC Analysis:

-

Derivatization: React the sample with a chiral derivatizing agent such as o-phthaldialdehyde (OPA) in the presence of a chiral thiol (e.g., N-acetyl-L-cysteine).

-

Chromatographic Separation: Inject the derivatized sample onto a reversed-phase HPLC column (e.g., C18). Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile).

-

Detection: Use a fluorescence detector for sensitive detection of the derivatized amino acids.

-

Quantification: The enantiomeric purity is determined by comparing the peak areas of the L- and D-aspartate derivatives.

Conclusion

Magnesium L-aspartate hydrochloride trihydrate is a structurally complex molecule with important applications in human health. A thorough understanding of its molecular structure, physicochemical properties, and appropriate analytical characterization methods is paramount for its effective and safe use in research and drug development. The protocols and information provided in this guide offer a comprehensive framework for the synthesis, purification, and detailed analysis of this compound, ensuring high quality and scientific rigor.

References

- Wahl, O., & Holzgrabe, U. (2015). Evaluation of enantiomeric purity of magnesium-L-aspartate dihydrate. Journal of Pharmaceutical and Biomedical Analysis, 102, 100-109.

- BenchChem. (2025). Determining enantiomeric purity of chiral amino acids via HPLC.

- CN105712895A - Preparation method for magnesium aspartate hydrochloride trihydrate - Google P

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000191).

- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (n.d.).

- Krause und Pachernegg. (n.d.).

- PubChem. (n.d.).

- Takahashi, H., et al. (2020).

- Rigaku. (n.d.).

- Quora. (2017). How to decipher the L-Aspartic NMR graph.

- Reddit. (2024). FTIR Spectroscopy Identification question between Free Amino Acid forms and HCL forms.

- ResearchGate. (2016). Hydration of amino acids: FTIR spectra and molecular dynamics studies.

- ResearchGate. (n.d.). Assessment of enantiomeric purity; a aspartic acid (5 mg mL−1, 0.1 %).

- ResearchGate. (n.d.).

- PubChem. (n.d.).

- Natural Health Products Ingredients Database. (2025).

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000191).

- Quora. (2017). How do you read NMR organic chemistry?

- ResearchGate. (n.d.). DSC curves for a dry (anhydrous)

- PubMed. (n.d.). Hydration of amino acids: FTIR spectra and molecular dynamics studies.

- Reddit. (2024). FTIR Spectroscopy Identification question between Free Amino Acid forms and HCL forms : r/chemistry.

- Rigaku. (n.d.).

- PrepChem.com. (n.d.).

- Wikipedia. (n.d.).

- MDPI. (n.d.). Preparation and Characterization of Amino Acids-Based Trimethoprim Salts.

- ResearchGate. (2025). Thermal degradation of amino acid salts in CO2 capture | Request PDF.

- Research Journal of Pharmacy and Technology. (n.d.).

- PMC - NIH. (2012).

- Undergraduate Science Journals. (2016). FTIR Analysis of Protein Structure.

- ResearchGate. (n.d.). Fourier Transform Infrared Spectroscopy in Peptide and Protein Analysis.

- INIS-IAEA. (2022). Thermogravimetric analysis of amino-modified magnetic manoparticles.

- PubMed. (n.d.).

- PubMed. (n.d.).

- FDA.gov. (n.d.).

Sources

An In-depth Technical Guide to the Bioavailability of Magnesium Aspartate Hydrochloride Versus Other Magnesium Salts

This guide provides a comprehensive analysis for researchers, scientists, and drug development professionals on the bioavailability of various magnesium salts, with a specific focus on magnesium aspartate hydrochloride. The content herein synthesizes technical data with practical insights to inform experimental design and formulation development.

Section 1: The Critical Role of Magnesium and the Bioavailability Challenge

Magnesium is an essential mineral, acting as a cofactor in over 300 enzymatic reactions crucial for processes such as energy production, DNA and protein synthesis, and neuromuscular function.[1] Despite its importance, a significant portion of the population in industrialized nations has a daily magnesium intake below the recommended dietary allowance. This has spurred the development of a wide array of magnesium supplements, each with distinct chemical properties that influence their absorption and ultimate bioavailability.

The primary challenge in magnesium supplementation lies in ensuring efficient absorption from the gastrointestinal tract into systemic circulation. The bioavailability of magnesium supplements can be influenced by several factors, including the solubility of the magnesium salt, the presence of chelating agents, and the physiological environment of the gut.[2][3][4]

Section 2: this compound: A Unique Formulation

This compound is a distinct formulation that combines magnesium with L-aspartic acid and hydrochloride. This combination is designed to leverage specific biochemical pathways to enhance magnesium uptake.

-

The Role of L-Aspartic Acid: Aspartic acid is a non-essential amino acid that plays a role in the chelation of minerals, a process that can improve their assimilation and utilization.[5] By binding to magnesium, aspartic acid can facilitate its transport across the intestinal epithelium.[5] Furthermore, aspartic acid is a key player in cellular energy production, which may offer synergistic benefits.[6][7]

-

The Influence of Hydrochloride: The hydrochloride component ensures that the magnesium remains in a more soluble, ionized state, particularly in the acidic environment of the stomach.[8] This is a crucial first step for absorption, as magnesium must be in its ionic form (Mg2+) to be taken up by the intestinal cells.[9] Unlike some other magnesium salts, this compound does not neutralize stomach acid, which can be an important consideration for individuals with compromised digestive function.[8]

Section 3: Comparative Bioavailability of Magnesium Salts

The selection of a magnesium salt for supplementation or therapeutic use is critically dependent on its bioavailability. Numerous studies have compared various organic and inorganic magnesium salts, with organic forms generally demonstrating superior absorption.[3][10][11]

This compound vs. Magnesium Oxide

Magnesium oxide is a common and inexpensive form of magnesium supplement. However, it is characterized by its low solubility and, consequently, poor bioavailability.[3][12] Studies have consistently shown that this compound is significantly more bioavailable than magnesium oxide.[9][13][14] One study in healthy volunteers demonstrated that the absorption of magnesium from magnesium-L-aspartate-HCl was significantly higher than from magnesium oxide, as measured by cumulative urinary magnesium excretion.[13] Another study reported a fractional absorption of only 4% for magnesium oxide.[12]

This compound vs. Other Organic Salts

While organic magnesium salts as a group tend to be more bioavailable than inorganic ones, there are still variations among them.

-

Magnesium Citrate: Magnesium citrate is a widely used organic salt known for its good bioavailability compared to magnesium oxide.[15][16] Some studies suggest that magnesium citrate may be more bioavailable than other magnesium preparations.[15]

-

Magnesium Glycinate: Magnesium glycinate is a chelated form where magnesium is bound to the amino acid glycine. This form is noted for its high bioavailability and is often well-tolerated with a lower incidence of gastrointestinal side effects.[17] Glycine is actively transported through the intestinal wall, which may contribute to the efficient absorption of the chelated magnesium.[6]

-

Magnesium Lactate and Chloride: Studies have indicated that magnesium lactate and magnesium chloride have bioavailability that is significantly higher than magnesium oxide and comparable to that of magnesium aspartate.[12]

The following table summarizes the relative bioavailability of common magnesium salts based on available literature.

| Magnesium Salt | Type | Relative Bioavailability | Key Characteristics |

| This compound | Organic | High | Enhanced solubility due to hydrochloride; Aspartic acid may aid absorption.[5][8] |

| Magnesium Oxide | Inorganic | Low | Poorly soluble, low absorption rate (around 4%).[2][12] |

| Magnesium Citrate | Organic | High | Good solubility and bioavailability.[15][16] |

| Magnesium Glycinate | Organic (Chelate) | High | Well-tolerated, efficient absorption via amino acid transporters.[6][17] |

| Magnesium Lactate | Organic | High | Good bioavailability, comparable to other organic salts.[12] |

| Magnesium Chloride | Inorganic | Moderate to High | Good solubility, higher bioavailability than oxide.[12] |

Section 4: Methodologies for Assessing Magnesium Bioavailability

Accurately determining the bioavailability of magnesium supplements is a complex task.[18] Several methodologies are employed, each with its own set of advantages and limitations. A comprehensive assessment often requires a combination of these techniques.[18]

Serum Magnesium Concentration

Measuring the concentration of magnesium in the blood serum is a common and readily available method. However, serum levels are tightly regulated by the body and represent less than 1% of the total body magnesium, making it a less sensitive indicator of overall magnesium status.[18] Despite this, acute changes in serum magnesium following supplementation can provide insights into the rate and extent of absorption.[3][19][20]

-

Subject Preparation: Subjects should fast overnight (at least 8 hours) prior to the study.

-

Baseline Sampling: A baseline blood sample is collected before the administration of the magnesium supplement.

-

Supplement Administration: The magnesium supplement is administered with a standardized volume of water.

-

Serial Blood Sampling: Blood samples are collected at regular intervals post-administration (e.g., 30, 60, 90, 120, 180, 240, and 360 minutes).[3][21]

-

Sample Processing: Blood is centrifuged to separate the serum.

-

Magnesium Analysis: Serum magnesium concentration is determined using atomic absorption spectrometry or inductively coupled plasma mass spectrometry (ICP-MS).

-

Data Analysis: The change in serum magnesium concentration from baseline is plotted over time to determine the area under the curve (AUC), maximum concentration (Cmax), and time to maximum concentration (Tmax).[22]

Caption: Workflow for Serum Magnesium Bioavailability Assessment.

Urinary Magnesium Excretion

Measuring the amount of magnesium excreted in the urine over a 24-hour period is a widely accepted method for assessing magnesium absorption.[9][14] The principle behind this method is that absorbed magnesium that is not utilized by the body is excreted by the kidneys.[18] An increase in urinary magnesium excretion following supplementation is indicative of increased absorption.

-

Baseline Collection: A complete 24-hour urine collection is performed before the start of the supplementation period to establish a baseline.

-

Supplementation Period: Subjects consume the magnesium supplement daily for a defined period (e.g., 7 days).[9]

-

Test Collection: On the final day of supplementation, a complete 24-hour urine collection is performed.

-

Sample Analysis: The total volume of urine is measured, and an aliquot is analyzed for magnesium concentration using atomic absorption spectrometry or ICP-MS.

-

Data Calculation: The total amount of magnesium excreted in 24 hours is calculated by multiplying the magnesium concentration by the total urine volume. The change from baseline indicates the amount of absorbed magnesium.

Caption: Protocol for 24-Hour Urinary Magnesium Excretion Study.

Isotopic Tracer Studies

The use of stable isotopes of magnesium (e.g., ²⁵Mg or ²⁶Mg) is considered the gold standard for bioavailability studies. This method allows for the direct tracking of the administered magnesium, distinguishing it from the magnesium already present in the body.

-

Isotope Administration: A known amount of the magnesium supplement enriched with a stable isotope is administered to the subjects.

-

Sample Collection: Blood, urine, and sometimes fecal samples are collected over a period of time.

-

Isotope Ratio Measurement: The ratio of the stable isotope to the naturally occurring magnesium isotopes is measured using mass spectrometry (e.g., ICP-MS or thermal ionization mass spectrometry).

-

Bioavailability Calculation: The amount of the absorbed isotope is calculated based on its appearance in the blood and urine, providing a direct measure of bioavailability.

Section 5: Mechanisms of Intestinal Magnesium Absorption

Magnesium is absorbed throughout the small intestine, with the distal portion being the primary site.[23][24] The absorption occurs through two main pathways:

-

Paracellular Pathway: This is a passive process where magnesium moves between the intestinal cells. It is the primary route of absorption when magnesium intake is high and is driven by the concentration gradient and solvent drag.[23][24][25]

-

Transcellular Pathway: This is an active, carrier-mediated process that occurs through the intestinal cells. This pathway is saturable and becomes more important when magnesium intake is low.[23][24]

The chemical form of the magnesium supplement can significantly influence which pathway is predominantly used and the overall efficiency of absorption. Highly soluble forms like this compound readily provide a high concentration of Mg2+ ions in the intestinal lumen, favoring the paracellular pathway. The chelation with aspartic acid may also facilitate uptake through specific amino acid transporters in the transcellular pathway.

Sources

- 1. Maginex, Maginex DS (magnesium aspartate) dosing, indications, interactions, adverse effects, and more. [reference.medscape.com]

- 2. ancient-minerals.com [ancient-minerals.com]

- 3. Predicting and Testing Bioavailability of Magnesium Supplements - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Intestinal Absorption and Factors Influencing Bioavailability of Magnesium-An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aspartic Acid: An Amino Acid for Mineral Absorption | dummies [dummies.com]

- 6. aor.ca [aor.ca]

- 7. Aspartic acid - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Magnesium-L-aspartate-HCl and magnesium-oxide: bioavailability in healthy volunteers | Semantic Scholar [semanticscholar.org]

- 10. Bioavailability of magnesium food supplements: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Bioavailability of US commercial magnesium preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scribd.com [scribd.com]

- 14. researchgate.net [researchgate.net]

- 15. Magnesium: A Review of Clinical Use and Efficacy | Nutritional Medicine Institute [nmi.health]

- 16. droracle.ai [droracle.ai]

- 17. vitamart.ca [vitamart.ca]

- 18. Magnesium - Health Professional Fact Sheet [ods.od.nih.gov]

- 19. Predicting and Testing Bioavailability of Magnesium Supplements [ouci.dntb.gov.ua]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. mdpi.com [mdpi.com]

- 23. Site and mechanism of intestinal magnesium absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Magnesium absorption: mechanisms and the influence of vitamin D, calcium and phosphate. | Semantic Scholar [semanticscholar.org]

- 25. brainkart.com [brainkart.com]

The Pharmacokinetic Profile of Oral Magnesium Aspartate Hydrochloride: A Technical Guide for Drug Development Professionals

Introduction

Magnesium is the fourth most abundant cation in the human body and an essential cofactor in over 300 enzymatic reactions, fundamental to processes such as ATP metabolism, protein and nucleic acid synthesis, neuromuscular function, and cardiovascular stability.[1][2] Its physiological importance has led to the widespread use of oral magnesium supplements for the prevention and treatment of hypomagnesemia. However, the therapeutic efficacy of any oral supplement is fundamentally governed by its pharmacokinetic (PK) profile—absorption, distribution, metabolism, and excretion (ADME).

The selection of the salt form for a mineral supplement is a critical determinant of its bioavailability.[3] Inorganic salts like magnesium oxide, while offering high elemental magnesium content, often suffer from poor solubility and low absorption.[4][5] In contrast, organic salts, such as magnesium aspartate hydrochloride, are noted for their higher water solubility and potentially enhanced bioavailability.[6][7][8][9] Magnesium L-aspartate hydrochloride, in particular, combines the essential mineral with the amino acid L-aspartate and a hydrochloride salt, a formulation designed to optimize solubility and absorption.

This technical guide provides an in-depth analysis of the pharmacokinetics of oral this compound. It is designed for researchers, scientists, and drug development professionals, offering not just a summary of current knowledge but also the causality behind experimental choices and detailed protocols for preclinical and clinical evaluation.

Physicochemical Properties and Formulation Considerations

The journey of an oral drug product begins with its fundamental physical and chemical characteristics. For this compound, these properties are key to its behavior in the gastrointestinal (GI) tract.

-

Solubility: this compound is an organic salt with high water solubility.[9][10] This is a primary advantage over inorganic salts like magnesium oxide. High aqueous solubility is a prerequisite for absorption, as only dissolved ions can traverse the intestinal epithelium. The hydrochloride component contributes to a lower pH in the immediate microenvironment, which can further facilitate dissolution and maintain the magnesium ion in a soluble state, preventing precipitation.

-

Chemical Structure: As a chelated compound, magnesium is bound to the amino acid L-aspartic acid. This structure can influence its absorption pathway and protect the magnesium ion from forming insoluble complexes with dietary inhibitors (e.g., phytates, phosphates) in the gut.

-

Stability: this compound is a stable compound suitable for solid oral dosage forms like tablets and powders for oral solution.

The choice of this salt form is a deliberate strategy to overcome the bioavailability limitations of less soluble magnesium salts. By ensuring the magnesium remains in a dissolved, ionic state (Mg²⁺) in the lumen of the small intestine, the formulation maximizes the concentration gradient driving absorption.

Absorption: Navigating the Intestinal Barrier

Magnesium absorption from the GI tract is a complex process mediated by two primary pathways: a saturable, active transcellular transport and a non-saturable, passive paracellular transport.[11][12][13][14] The total fractional absorption of magnesium is inversely proportional to the dose administered; lower intakes lead to a higher percentage of absorption, while high doses can saturate the active transport mechanism.[11][15]

Mechanisms of Absorption

-

Paracellular Pathway: This is the primary route for magnesium absorption, especially at higher luminal concentrations, accounting for 80-90% of total uptake.[13] It involves the passive movement of Mg²⁺ ions through the tight junctions between intestinal epithelial cells (enterocytes). The driving force is the electrochemical gradient and solvent drag. The efficiency of this pathway is dependent on the permeability of the tight junctions, which varies along the length of the intestine, with the small intestine being the predominant site.[12][14]

-

Transcellular Pathway: This active transport mechanism is crucial at lower magnesium concentrations. It involves the entry of Mg²⁺ into the enterocyte through specific ion channels on the apical membrane, primarily the Transient Receptor Potential Melastatin type 6 and 7 (TRPM6/7) channels.[16] Once inside the cell, magnesium is transported across the basolateral membrane back into the bloodstream, a process that may involve a sodium/magnesium exchanger.[12]

The L-aspartate component may further facilitate absorption, potentially utilizing amino acid transport systems, although the primary absorption is of the dissociated Mg²⁺ ion.

Bioavailability Insights

Direct pharmacokinetic studies detailing Cmax, Tmax, and AUC for this compound are sparse in publicly available literature. The assessment of magnesium bioavailability is inherently complex due to large endogenous stores and tight homeostatic control by the kidneys.[17][18] Therefore, studies often rely on surrogate markers like cumulative urinary magnesium excretion, which reflects the amount of magnesium absorbed and subsequently filtered by the kidneys.[6][7][19]

Clinical studies consistently demonstrate that organic magnesium salts, including magnesium aspartate and its hydrochloride form, have superior bioavailability compared to inorganic magnesium oxide.[4][6][7][19]

| Magnesium Salt | Relative Bioavailability | Key Findings | Citations |

| Magnesium Aspartate HCl | Higher than Oxide | Significantly greater absorption based on urinary Mg excretion. | [6][7][19] |

| Magnesium Aspartate | Higher than Oxide | Bioavailability is similar to other organic salts. | [4][8] |

| Magnesium Citrate | Higher than Oxide | Often cited as having good bioavailability among organic salts. | [20] |

| Magnesium Chloride | Higher than Oxide | An inorganic salt with good solubility and bioavailability equivalent to some organic salts. | [4] |

| Magnesium Oxide | Low | Consistently shows poor fractional absorption (as low as 4%) due to low solubility. | [4][5] |

Absorption of oral magnesium typically begins within one hour of intake, reaching a plateau between 2 to 5 hours, with approximately 80% of the total absorption completed by 6 hours.[11][15][21]

Distribution

Once absorbed into the systemic circulation, magnesium is distributed throughout the body. Less than 1% of the body's total magnesium resides in the extracellular fluid.[21] The vast majority is intracellular, distributed as follows:

-

Bone: Approximately 60% of total body magnesium is stored in bone. About one-third of this bone magnesium is exchangeable and serves as a reservoir to buffer acute changes in serum concentration.[21]

-

Skeletal Muscle: Accounts for about 20% of the body's magnesium.[21]

-

Soft Tissues: The remaining 19% is found in other soft tissues.[21]

In the blood, magnesium exists in three states: ionized (the biologically active form), protein-bound (primarily to albumin), and complexed with anions like phosphate and citrate. The homeostatic mechanisms of the body work to maintain a very narrow range of serum magnesium concentrations.

Metabolism

As an element, magnesium itself is not metabolized. The pharmacokinetic focus is on the fate of the L-aspartate and hydrochloride counter-ions.

-

L-Aspartic Acid: This is a non-essential amino acid that, once dissociated, enters the body's amino acid pool.[22] It can be used for protein synthesis, serve as a precursor for other amino acids (like methionine and lysine), participate in the urea cycle to detoxify ammonia, and be converted to oxaloacetate to enter the citric acid cycle for energy production.[23][24][25][26]

-

Chloride: The hydrochloride component dissociates into chloride ions, the most abundant extracellular anion. It enters the body's chloride pool and is managed primarily by the kidneys to maintain acid-base balance and electrolyte homeostasis.

Excretion: The Role of the Kidneys

The kidneys are the principal regulators of magnesium homeostasis, matching excretion to the amount absorbed from the intestine to maintain balance.[27] Renal handling of magnesium is a process of filtration and reabsorption.[27]

-

Glomerular Filtration: Approximately 70-80% of serum magnesium is filterable at the glomerulus.[27]

-

Tubular Reabsorption: The majority of filtered magnesium (95-98%) is reabsorbed along the nephron.

-

Proximal Tubule: Reabsorbs 15-25% of the filtered load.[27]

-

Thick Ascending Limb of the Loop of Henle: This is the major site of reabsorption, accounting for 60-70%.[27] This segment is the primary site where regulatory factors act to adjust magnesium excretion in response to bodily needs.[27]

-

Distal Convoluted Tubule: Fine-tunes reabsorption, accounting for up to 10-23% of the filtered load via active transcellular transport.[27]

-

Urinary excretion is the final step. When magnesium intake is high, the kidneys efficiently excrete the excess. Conversely, during periods of deficiency, renal reabsorption is upregulated to conserve magnesium.

Pharmacokinetic Pathways and Study Design

Visualizing the ADME process and the design of a typical pharmacokinetic study is crucial for drug development professionals.

Caption: ADME pathway for oral this compound.

Caption: Workflow for a human oral magnesium pharmacokinetic study.

Methodologies for Pharmacokinetic Analysis

To ensure the generation of reliable and reproducible data, standardized and validated methodologies are paramount.

Protocol 1: In Vitro Dissolution Testing for this compound Tablets

Objective: To assess the rate and extent of dissolution of magnesium from a tablet formulation under standardized conditions, as a quality control measure predictive of in vivo solubility. This protocol is based on USP general chapters for dietary supplements.

Rationale: Dissolution testing is a critical first step in characterizing an oral solid dosage form. For a highly soluble salt like this compound, this test confirms that the tablet formulation (i.e., excipients and manufacturing process) does not impede the rapid release of the active ingredient. The chosen medium, 0.1 N HCl, mimics the acidic environment of the stomach.

Methodology:

-

Apparatus: USP Apparatus 2 (Paddle).

-

Dissolution Medium: 900 mL of 0.1 N Hydrochloric Acid. Maintained at 37 ± 0.5 °C.

-

Apparatus Speed: 75 RPM.

-

Procedure: a. Place one tablet in each of the 6 dissolution vessels, allowing the tablet to sink to the bottom before starting the paddle rotation. b. Withdraw an aliquot (e.g., 10 mL) of the medium at specified time points (e.g., 15, 30, 45, and 60 minutes). c. Replace the withdrawn volume with fresh, pre-warmed medium. d. Filter the samples immediately through a suitable filter (e.g., 0.45 µm), discarding the first few mL to prevent filter adsorption effects. e. Analyze the filtered samples for magnesium content using a validated analytical method such as ICP-MS or Atomic Absorption Spectroscopy (AAS).

-

Acceptance Criteria: Typically, for an immediate-release product, not less than 75% (Q) of the labeled amount of magnesium should be dissolved within 60 minutes.

Protocol 2: Quantification of Total Magnesium in Human Serum by ICP-MS

Objective: To accurately determine the total magnesium concentration in human serum samples obtained from a clinical pharmacokinetic study.

Rationale: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the gold standard for trace and bulk mineral analysis in biological matrices due to its high sensitivity, specificity, and wide linear range.[24] This protocol requires a "digest and dilute" approach to remove the complex biological matrix (proteins, lipids) that would otherwise interfere with the analysis.[12][24]

Methodology:

-

Sample Preparation (Acid Digestion): a. In an acid-washed, trace-metal-free polypropylene tube, pipette 100 µL of serum sample, calibration standard, or quality control (QC) sample.[24] b. Add 200 µL of high-purity 65% nitric acid (HNO₃) and 100 µL of 30% hydrogen peroxide (H₂O₂).[24] c. Briefly vortex the mixture. d. Place the tubes in a heating block at 60°C for 90 minutes to digest the organic matrix.[24] e. After digestion, allow the samples to cool to room temperature. f. Dilute the digested sample by adding 2.1 mL of ultrapure water (18 MΩ·cm), resulting in a final 25-fold dilution. g. Vortex and centrifuge the samples (e.g., 3 minutes at 2500 rpm) to pellet any remaining particulate matter.[24]

-

ICP-MS Analysis: a. Instrumentation: An ICP-MS system (e.g., Agilent, Thermo Fisher) equipped with a collision/reaction cell to mitigate polyatomic interferences. b. Internal Standard: Prepare a multi-element internal standard solution (e.g., containing Yttrium, Scandium, Rhodium) and introduce it online to correct for matrix effects and instrument drift. c. Calibration: Prepare a series of matrix-matched calibration standards covering the expected physiological and post-supplementation range of magnesium concentrations. d. Analysis: Aspirate the prepared samples, QCs, and standards into the ICP-MS. Monitor the primary isotope for magnesium (²⁴Mg), and potentially secondary isotopes (²⁵Mg, ²⁶Mg) for confirmation.

-

Method Validation: The entire method must be validated according to FDA and/or ICH M10 guidelines for Bioanalytical Method Validation.[6] This includes establishing:

-

Accuracy & Precision: Determined by analyzing QC samples at low, medium, and high concentrations in at least five replicates over three separate runs.

-

Selectivity: Ensuring no interference from the biological matrix.

-

Linearity: Demonstrating a linear relationship between instrument response and concentration across the calibration range.

-

Stability: Assessing the stability of magnesium in serum under various storage and handling conditions (freeze-thaw, short-term, long-term).

-

Clinical Considerations and Drug-Drug Interactions

While generally safe, oral magnesium supplementation is not without considerations.

-

Adverse Effects: The most common side effect is diarrhea, which is dose-dependent and results from the osmotic activity of unabsorbed magnesium salts in the intestine. Formulations with higher bioavailability, like this compound, may be better tolerated at equivalent elemental doses compared to those with poor absorption.

-

Renal Impairment: Patients with impaired kidney function should use magnesium supplements with extreme caution, as their inability to excrete excess magnesium can lead to hypermagnesemia, a potentially dangerous condition.[1]

-

Drug-Drug Interactions: Magnesium can decrease the absorption of several classes of drugs by forming insoluble chelation complexes in the gut. It is crucial to space out administration times.

-

Tetracycline and Fluoroquinolone Antibiotics: Administer at least 2 hours before or 4-6 hours after magnesium supplements.

-

Bisphosphonates (for osteoporosis): Take at least 2 hours apart from magnesium supplements.[8][11]

-

Gabapentin: Absorption can be reduced; it is recommended to wait at least 2 hours after taking magnesium before taking gabapentin.[11]

-

Conclusion

The pharmacokinetic profile of oral this compound is characterized by superior bioavailability compared to inorganic salts like magnesium oxide, a direct consequence of its high aqueous solubility. Its absorption is governed by both passive paracellular and active transcellular pathways in the intestine. Following absorption, magnesium is distributed primarily to bone and muscle, with the kidneys serving as the ultimate regulator of homeostasis. The aspartate and hydrochloride moieties are readily incorporated into their respective physiological pools.

For drug development professionals, a thorough understanding of this profile is essential for designing rational formulation strategies, planning robust bioequivalence studies, and providing accurate clinical guidance. The use of validated bioanalytical methods and standardized in vitro tests, as detailed in this guide, forms the bedrock of a successful development program, ensuring that the final product delivers the intended therapeutic benefit with optimal safety and tolerability.

References

A comprehensive, numbered list of all cited sources will be generated here, including Title, Source, and a valid, clickable URL for verification.

Sources

- 1. [PDF] Magnesium-L-Aspartate Hydrochloride: Experimental and Clinical Data | Semantic Scholar [semanticscholar.org]

- 2. Bioavailability of US commercial magnesium preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Magnesium-L-aspartate-HCl and magnesium-oxide: bioavailability in healthy volunteers | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Magnesium aspartate - Wikipedia [en.wikipedia.org]

- 7. Intestinal Absorption and Factors Influencing Bioavailability of Magnesium-An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Analysis of Human Serum and Whole Blood for Mineral Content by ICP-MS and ICP-OES: Development of a Mineralomics Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pharmaexcipients.com [pharmaexcipients.com]

- 11. pharmacokinetic parameters cmax: Topics by Science.gov [science.gov]

- 12. researchgate.net [researchgate.net]

- 13. scribd.com [scribd.com]

- 14. Pharmacokinetic Profile of Oral Magnesium Hydroxide [ouci.dntb.gov.ua]

- 15. journals.plos.org [journals.plos.org]

- 16. Magnesium Aspartate | C8H20MgN2O12 | CID 56841975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Criteria to assess in vivo performance of sustained release products: application to diltiazem formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Bioavailability and Pharmacokinetics of Magnesium After Administration of Magnesium Salts to Humans [ouci.dntb.gov.ua]

- 19. Impact of Magnesium Stearate Presence and Variability on Drug Apparent Solubility Based on Drug Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 20. dissolutiontech.com [dissolutiontech.com]

- 21. drugfuture.com [drugfuture.com]

- 22. uspnf.com [uspnf.com]

- 23. uspnf.com [uspnf.com]

- 24. azolifesciences.com [azolifesciences.com]

- 25. Clinical Evaluation of the Magnesium Absorption Kinetics in Human Plasma Upon Oral Intake of Magnesium-based Products [ctv.veeva.com]

- 26. ICP-MS trace element analysis in serum and whole blood - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Comparative Clinical Study on Magnesium Absorption and Side Effects After Oral Intake of Microencapsulated Magnesium (MAGSHAPETM Microcapsules) Versus Other Magnesium Sources - PubMed [pubmed.ncbi.nlm.nih.gov]

NMDA receptor antagonist activity of magnesium aspartate hydrochloride

An In-Depth Technical Guide to the NMDA Receptor Antagonist Activity of Magnesium Aspartate Hydrochloride

Foreword

The N-methyl-D-aspartate (NMDA) receptor stands as a cornerstone of excitatory neurotransmission, synaptic plasticity, and higher cognitive functions such as learning and memory.[1][2] However, its overactivation leads to excessive calcium (Ca²⁺) influx, a phenomenon known as excitotoxicity, which is implicated in a host of neurodegenerative disorders.[3] Consequently, the modulation of NMDA receptor activity is a significant therapeutic target. While synthetic antagonists have been developed, many are fraught with side effects that limit their clinical utility.[4] This has spurred investigation into endogenous modulators, chief among them the magnesium ion (Mg²⁺).

This technical guide provides a deep dive into the NMDA receptor antagonist activity of a specific formulation: this compound. We will move beyond a simple description of magnesium's known channel-blocking effects to explore the nuanced rationale for this particular salt. We will address the critical scientific questions surrounding the roles of the aspartate and hydrochloride moieties and provide detailed, field-proven protocols for researchers to rigorously characterize its activity. Our approach is grounded in causality, ensuring that each experimental choice is justified and each protocol is a self-validating system.

The NMDA Receptor: A Coincidence Detector Blocked by Magnesium

The NMDA receptor is a heterotetrameric ligand-gated ion channel, typically composed of two GluN1 and two GluN2 subunits.[2][5] Its activation is unique, requiring the simultaneous binding of two co-agonists—glutamate and either glycine or D-serine—to open its ion channel.[3] Even with both agonists bound, at resting membrane potentials (approx. -70mV), the channel pore is physically occluded by an extracellular magnesium ion (Mg²⁺).[6][7] This blockade is voltage-dependent; only when the postsynaptic membrane is sufficiently depolarized (for instance, by activation of nearby AMPA receptors) is the Mg²⁺ ion electrostatically repelled, allowing cations like Na⁺ and, crucially, Ca²⁺ to flow into the neuron.[3][7]

This dual requirement of ligand binding and membrane depolarization allows the NMDA receptor to function as a "molecular coincidence detector," a property fundamental to synaptic plasticity.[3] The influx of Ca²⁺ acts as a potent second messenger, initiating signaling cascades that can lead to long-term changes in synaptic strength.[8]

The physiological antagonism by Mg²⁺ is therefore not a simple on/off switch but a dynamic, voltage-sensitive mechanism that modulates the receptor's activity. The concentration of extracellular Mg²⁺ directly influences the threshold for NMDA receptor activation and subsequent Ca²⁺ signaling.

The Mechanism of Magnesium Blockade

The Mg²⁺ ion binds to a specific site within the NMDA receptor's ion channel pore. This interaction is characterized by fast and slow kinetics, suggesting a complex "trapping block" model where the ion's residence time is influenced by the channel's gating state.[9] The inhibitory potency of Mg²⁺ is quantified by its half-maximal inhibitory concentration (IC₅₀), which varies depending on factors like subunit composition and developmental stage.

| System | Holding Potential | Mg²⁺ IC₅₀ | Reference |

| Adult Human Prefrontal Cortex | Not specified | 0.87 mM | [10] |

| Infant Human Prefrontal Cortex | Not specified | 1.4 mM | [10] |

| Neonatal Human Prefrontal Cortex | Not specified | 3.6 mM | [10] |

| Rat Hippocampal Neurons | -30 mV | ~1.5-5x increase in blocker IC₅₀ in presence of Mg²⁺ | [11][12] |

Table 1: Reported IC₅₀ values for Mg²⁺ inhibition of NMDA receptor activity, highlighting the context-dependent nature of the blockade.

Rationale for Investigating this compound